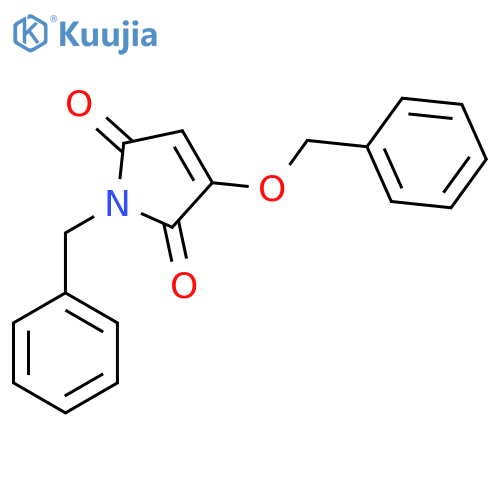Cas no 1629549-39-8 (1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione)

1629549-39-8 structure
商品名:1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS番号:1629549-39-8
MF:C18H15NO3
メガワット:293.316604852676
MDL:MFCD34167773
CID:5637608
PubChem ID:155973150
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- EN300-28234002
- 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione
- 1629549-39-8
- 1H-Pyrrole-2,5-dione, 3-(phenylmethoxy)-1-(phenylmethyl)-
-
- MDL: MFCD34167773
- インチ: 1S/C18H15NO3/c20-17-11-16(22-13-15-9-5-2-6-10-15)18(21)19(17)12-14-7-3-1-4-8-14/h1-11H,12-13H2
- InChIKey: YLTYJCIJVUFOBM-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C1=CC(N(C1=O)CC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 293.10519334g/mol
- どういたいしつりょう: 293.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 46.6Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 491.3±45.0 °C(Predicted)
- 酸性度係数(pKa): -3.48±0.40(Predicted)
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28234002-0.05g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 0.05g |
$252.0 | 2023-09-09 | |
| Enamine | EN300-28234002-0.25g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 0.25g |
$538.0 | 2023-09-09 | |
| 1PlusChem | 1P028XCT-5g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 5g |
$3952.00 | 2023-12-20 | |
| 1PlusChem | 1P028XCT-100mg |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 100mg |
$527.00 | 2024-06-19 | |
| Enamine | EN300-28234002-5.0g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 5g |
$3147.0 | 2023-06-02 | |
| Enamine | EN300-28234002-1.0g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 1g |
$1086.0 | 2023-06-02 | |
| Enamine | EN300-28234002-5g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 5g |
$3147.0 | 2023-09-09 | |
| 1PlusChem | 1P028XCT-10g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 10g |
$5831.00 | 2023-12-20 | |
| 1PlusChem | 1P028XCT-250mg |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 250mg |
$727.00 | 2024-06-19 | |
| Enamine | EN300-28234002-10g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 10g |
$4667.0 | 2023-09-09 |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
1629549-39-8 (1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
